N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide
Description
N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentylamino group, an oxoethyl group, and a hydroxybenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12-7-3-4-10(8-12)14(19)15-9-13(18)16-11-5-1-2-6-11/h3-4,7-8,11,17H,1-2,5-6,9H2,(H,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIMZCXOIIHCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide typically involves the reaction of cyclopentylamine with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an oxoethylating agent to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-50°C.
Major Products Formed
Oxidation: Formation of N-[2-(cyclopentylamino)-2-oxoethyl]-3-oxobenzamide.
Reduction: Formation of N-[2-(cyclopentylamino)-2-hydroxyethyl]-3-hydroxybenzamide.
Substitution: Formation of N-[2-(cyclopentylamino)-2-oxoethyl]-3-alkylbenzamide.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme 11β-hydroxysteroid dehydrogenase by binding to its active site, thereby preventing the conversion of cortisone to cortisol. This inhibition can lead to reduced levels of cortisol, which is beneficial in conditions such as Cushing’s syndrome . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide
- **N’-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N’-(3-fluorophenyl)-N-(3-pyridinyl)butanediamide
Uniqueness
N-[2-(cyclopentylamino)-2-oxoethyl]-3-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a higher selectivity for 11β-hydroxysteroid dehydrogenase and demonstrates potent anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
